![molecular formula C18H18ClN3O3S B14196072 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea CAS No. 918493-86-4](/img/structure/B14196072.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea is a synthetic organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
Urea Formation: The final step involves the reaction of the sulfonylated indole with isopropyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted urea derivatives with various functional groups.
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
N-Fluorobenzenesulfonimide: Used for fluorination and amination of aromatic compounds.
4-Bromobenzenesulfonyl Chloride: Another sulfonyl chloride derivative used in organic synthesis.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea is unique due to its specific structural features, such as the presence of both a benzenesulfonyl group and a chlorinated indole core, which contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
918493-86-4 |
|---|---|
分子式 |
C18H18ClN3O3S |
分子量 |
391.9 g/mol |
IUPAC名 |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H18ClN3O3S/c1-11(2)20-18(23)22-17-16(14-10-12(19)8-9-15(14)21-17)26(24,25)13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H2,20,22,23) |
InChIキー |
SFNIZKROIQNZIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


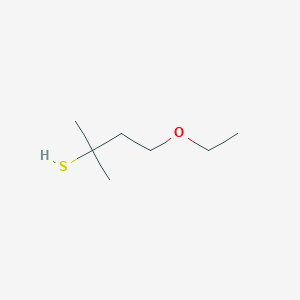
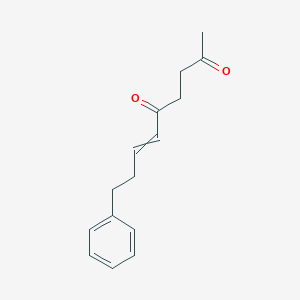
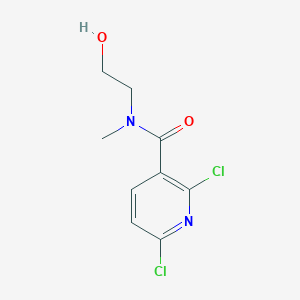
![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
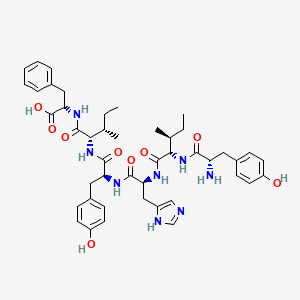
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)
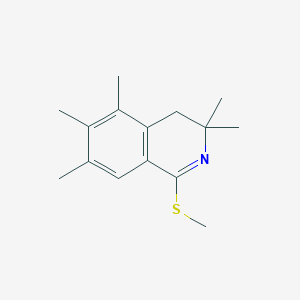


![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
